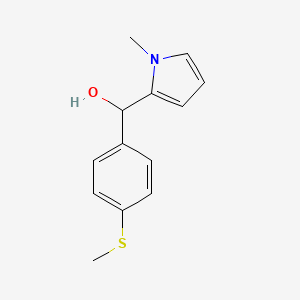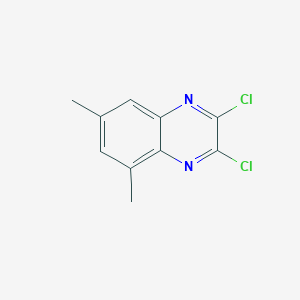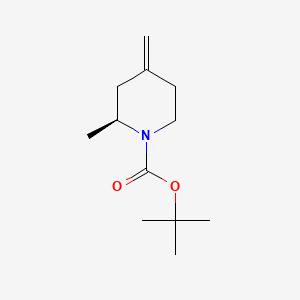
tert-butyl (2S)-2-methyl-4-methylene-piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (2S)-2-methyl-4-methylene-piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl ester group and a methylene group attached to a piperidine ring. It is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S)-2-methyl-4-methylene-piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl esters. One common method involves the use of tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions . The reaction proceeds through Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation in a one-pot process.
Industrial Production Methods
Industrial production of tert-butyl esters, including this compound, can be achieved using flow microreactor systems. This method is more efficient, versatile, and sustainable compared to traditional batch processes . The flow microreactor system allows for the direct introduction of the tert-butoxycarbonyl group into various organic compounds.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl (2S)-2-methyl-4-methylene-piperidine-1-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using tert-butyl hydroperoxide.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylene group.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include tert-butyl hydroperoxide, benzyl cyanide, and various reducing agents. Reaction conditions typically involve metal-free environments and can be conducted at room temperature or under mild heating.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may yield corresponding ketones or alcohols, while substitution reactions can produce a variety of substituted piperidine derivatives.
Applications De Recherche Scientifique
Tert-butyl (2S)-2-methyl-4-methylene-piperidine-1-carboxylate has several applications in scientific research:
Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of various chemicals and materials, including polymers and agrochemicals.
Mécanisme D'action
The mechanism of action of tert-butyl (2S)-2-methyl-4-methylene-piperidine-1-carboxylate involves its interaction with molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in various biochemical reactions, including oxidation and reduction processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl carbamate: This compound is similar in structure and is used in similar applications, particularly in organic synthesis.
Tert-butyl (2S)-(p-tolylsulfonyloxy)propionate: This compound is used as a reagent for the direct alkylation of indole derivatives.
Uniqueness
Tert-butyl (2S)-2-methyl-4-methylene-piperidine-1-carboxylate is unique due to its specific structure, which allows for a wide range of chemical reactions and applications. Its methylene group provides additional reactivity, making it a versatile compound in organic synthesis and medicinal chemistry.
Propriétés
Formule moléculaire |
C12H21NO2 |
|---|---|
Poids moléculaire |
211.30 g/mol |
Nom IUPAC |
tert-butyl (2S)-2-methyl-4-methylidenepiperidine-1-carboxylate |
InChI |
InChI=1S/C12H21NO2/c1-9-6-7-13(10(2)8-9)11(14)15-12(3,4)5/h10H,1,6-8H2,2-5H3/t10-/m0/s1 |
Clé InChI |
MWKRDIXJPNEIPH-JTQLQIEISA-N |
SMILES isomérique |
C[C@H]1CC(=C)CCN1C(=O)OC(C)(C)C |
SMILES canonique |
CC1CC(=C)CCN1C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



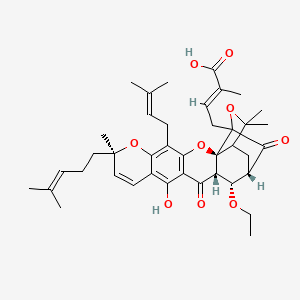
![(5aR,10bS)-2-(2,4,6-Triisopropylphenyl)-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B13913487.png)
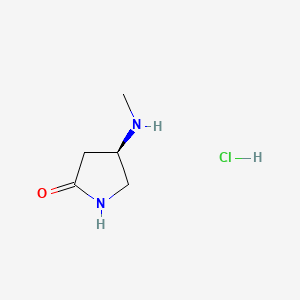
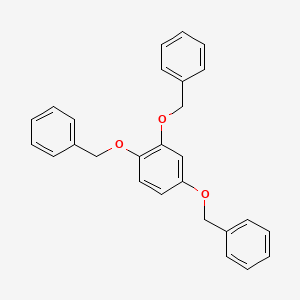
![Ethyl [(3-phenylpropyl)carbamoyl]formate](/img/structure/B13913519.png)
![[4-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-1-YL]methanol](/img/structure/B13913523.png)
![Methyl (1S,3S,5S)-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride](/img/structure/B13913530.png)
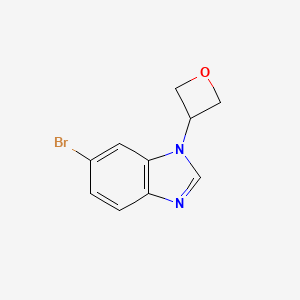
![3-Chloro-6-(3-furanyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13913541.png)
